REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([Cl:12])[c:5]([F:11])[n:6][c:7]([F:10])[c:8]1[Cl:9].[CH2:14]([Al+:15][CH2:16][CH:17]([CH3:18])[CH3:19])[CH:20]([CH3:21])[CH3:22].[CH3:23][OH:24].[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[H-:13].[S:25]([OH:26])(=[O:27])(=[O:28])[OH:29]>>[CH:1]([c:3]1[c:4]([Cl:12])[c:5]([F:11])[n:6][c:7]([F:10])[c:8]1[Cl:9])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(Cl)c(F)nc(F)c1Cl
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=Cc1c(Cl)c(F)nc(F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |